ethyl N-(2-hydroxyethyl)carbamate
Overview
Description
Ethyl N-(2-hydroxyethyl)carbamate is an organic compound with the formula C5H11NO3 . It is an ester of carbamic acid .
Synthesis Analysis
This compound can be produced industrially by heating urea and ethyl alcohol . It can also be formed from the reaction of urea with ethanol, where the yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H11NO3 . Its molecular weight is 133.15 .Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . The formation of ethyl carbamate from urea increases dramatically with temperature .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
1. Carcinogenic Potential and Formation in Fermented Foods and Beverages
Ethyl N-(2-hydroxyethyl)carbamate, commonly known as ethyl carbamate or urethane, is a compound often found in fermented foods and beverages. It has been identified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Research shows that ethyl carbamate is genotoxic and carcinogenic across several species including mice, rats, hamsters, and monkeys (Weber & Sharypov, 2009). It's worth noting that the formation of ethyl carbamate in these products occurs through chemical reactions during fermentation and storage.
2. Genotoxicity and Carcinogenic Metabolism
Studies have extensively investigated the genotoxicity and carcinogenic metabolism of ethyl carbamate. It has been found that ethyl carbamate induces genetic mutations and sister chromatid exchanges in various cell systems. Vinyl carbamate, a known or suspected metabolite of ethyl carbamate, consistently shows strong genetic endpoint activities in vivo and in vitro. These observations align with the theory that vinyl carbamate is a metabolic intermediate of ethyl carbamate and is converted to reactive species responsible for carcinogenesis (Allen et al., 1982).
3. Immunotoxicity and Metabolic Pathways
Ethyl carbamate's immunotoxic effects have been studied, highlighting its metabolism by cytochrome P450 and esterase. These studies suggest that metabolism by esterase might be an inactivation pathway, whereas metabolism by P450 may lead to the activation of immunotoxic metabolites (Cha et al., 2000).
4. Analytical Detection in Food and Beverages
The detection of ethyl carbamate in food and beverages involves various analytical techniques. Surface-enhanced Raman scattering (SERS) has been used for the quantitative detection of ethyl carbamate in alcoholic beverages, offering a practical method for in situ assessment in the industry (Yang et al., 2013).
5. Structural Relationships and Chemical Interactions
Research on ethyl carbamate also encompasses its structural and chemical interactions. For instance, studies on ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and related compounds have provided insights into molecular linkages and hydrogen bonding patterns, which are vital for understanding its chemical behavior and potential applications (Garden et al., 2007).
Mechanism of Action
Target of Action
Ethyl N-(2-hydroxyethyl)carbamate, also known as urethane, is an organic compound that primarily targets the immune system . It has been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Mode of Action
The interaction of this compound with its targets results in significant changes. It has been shown that this compound forms from the reaction of ethanol with urea . This reaction occurs much faster at higher temperatures, and therefore higher concentrations of this compound are found in beverages that are heated during processing .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to cause dose-dependent increases in sister chromatid exchange (SCE) when injected into mice . It was ineffective for inducing sce and gene mutation in chinese hamster v-79 cells cultured with or without the addition of s9 enzyme mix during treatment .
Pharmacokinetics
It is known that this compound is an ester of carbamic acid and is a white solid .
Result of Action
The molecular and cellular effects of this compound’s action are significant. In lungs of mice exposed to this compound, significant changes were identified in transcripts encoding humoral immune response, antigen binding, Toll-like receptors (TLRs), cytokines, cytokine receptors, and genes involved in cell adhesion and migration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the chemical reaction between urea and ethanol, which forms this compound, is exponentially accelerated at elevated temperatures . This means that environmental conditions such as temperature can significantly influence the formation and action of this compound.
Safety and Hazards
Biochemical Analysis
Cellular Effects
It has been noted that ethyl carbamate, a related compound, can cause dose-dependent increases in sister chromatid exchange when injected into mice . This suggests that Ethyl N-(2-hydroxyethyl)carbamate may have similar effects on cellular processes.
Molecular Mechanism
It is believed that vinyl carbamate, a metabolic intermediate of ethyl carbamate, is converted to the ultimately reactive species (presumably, vinyl carbamate epoxide) which is responsible for ethyl carbamate carcinogenesis .
Temporal Effects in Laboratory Settings
It is known that with an increase in temperature, the formation of ethyl carbamate from urea and citrulline increases .
Dosage Effects in Animal Models
It has been noted that ethyl carbamate is a genotoxic, multisite carcinogen in all species tested .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by CYP2E1. n-Hydroxylation products have carcinogenic properties, but are less potent than ethyl carbamate itself, and n-hydroxyethyl carbamate can be converted to ethyl carbamate .
Transport and Distribution
This compound is rapidly distributed in body water after administration; it accumulates somewhat more slowly in adipose tissue than in other organs .
properties
IUPAC Name |
ethyl N-(2-hydroxyethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-9-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDPUULTDNNBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971405 | |
Record name | Ethyl hydrogen (2-hydroxyethyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5602-93-7 | |
Record name | NSC64649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC11805 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl hydrogen (2-hydroxyethyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5602-93-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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